

Technical Guide: N-Cyclohexyl-3-fluoro-5-nitrobenzamide

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Compound of Interest

Compound Name: *N-Cyclohexyl-3-fluoro-5-nitrobenzamide*

Cat. No.: *B7942524*

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Chemical Architecture, Synthesis Strategy, and Functionalization

Executive Summary

N-Cyclohexyl-3-fluoro-5-nitrobenzamide (CAS: 1482315-22-9) acts as a critical regio-differentiated scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: an electron-withdrawing nitro group, a nucleophilically labile fluorine atom, and a stable amide linker. This guide details the structural specifications, validated synthesis protocols, and the strategic application of this molecule as a template for Nucleophilic Aromatic Substitution (S_NAr) library generation.

Chemical Identity & Structural Analysis[1][2][3][4][5] Molecular Specifications

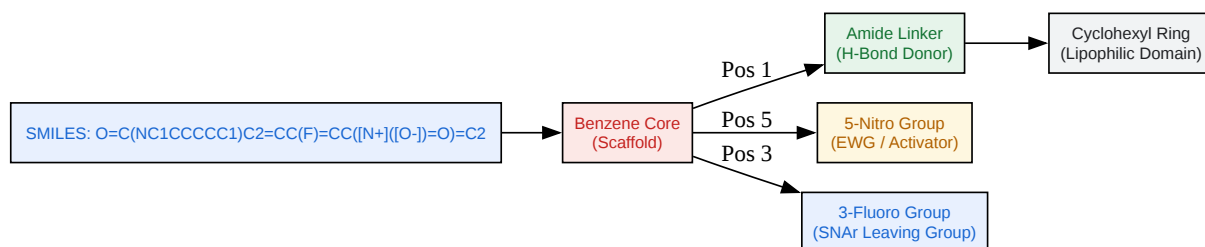
Property	Data
IUPAC Name	N-Cyclohexyl-3-fluoro-5-nitrobenzamide
CAS Number	1482315-22-9
Molecular Formula	C ₁₃ H ₁₅ FN ₂ O ₃
Molecular Weight	266.27 g/mol
LogP (Calc)	~2.8 (Lipophilic)
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	4 (Nitro O, Amide O, F)

SMILES String Analysis

Canonical SMILES:O=C(NC1CCCCC1)C2=CC(F)=CC(=O)=C2[1][2]

Structural Decoding:

- Core: Benzene ring (c2...c2).
- Position 1: Amide linkage to Cyclohexane (C(=O)NC1CCCCC1). The cyclohexyl group provides lipophilic bulk, often used to fill hydrophobic pockets in enzyme active sites (e.g., Kinases).
- Position 3: Fluorine (F).[3][4][5][6] Positioned meta to the amide but ortho/para relative to the nitro group's electronic activation, making it a prime site for SNAr.
- Position 5: Nitro group (=O).[7][5][8] A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack at the fluorine position.[1]



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Figure 1: Structural decomposition of the SMILES string, highlighting the functional roles of each moiety.[1]

Synthesis Protocol

The synthesis utilizes a standard amide coupling between 3-fluoro-5-nitrobenzoic acid and cyclohexylamine.[1] While acid chloride activation (SOCl_2) is possible, the protocol below uses HATU to minimize side reactions and maximize yield under mild conditions.

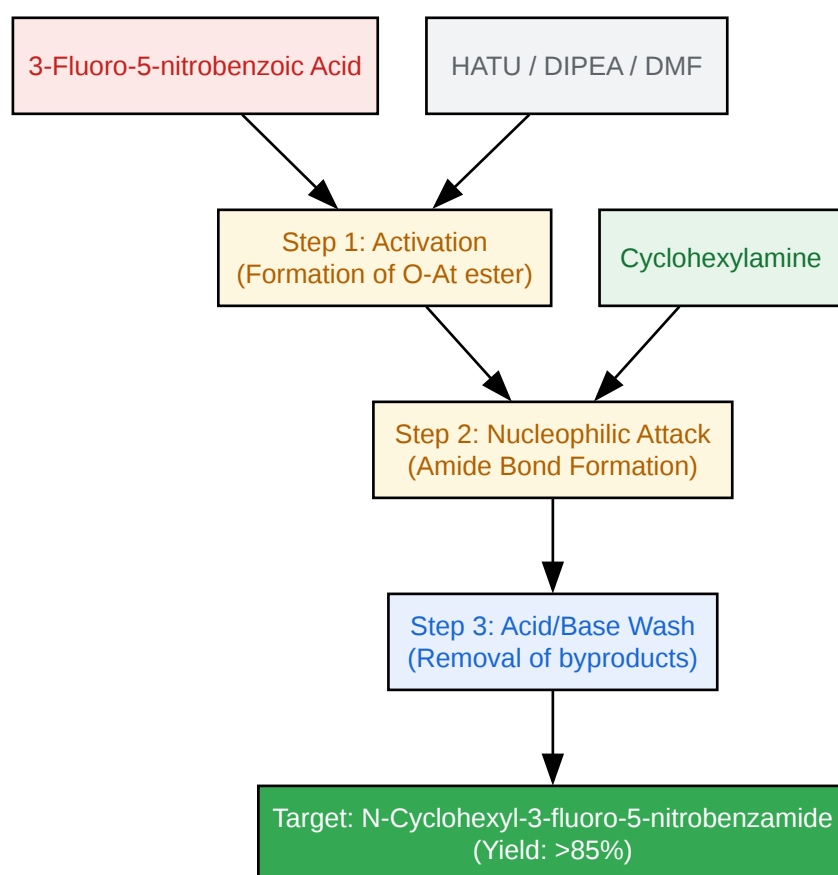
Materials

- Precursor A: 3-Fluoro-5-nitrobenzoic acid (1.0 equiv)[1]
- Precursor B: Cyclohexylamine (1.1 equiv)
- Coupling Agent: HATU (1.2 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology

- Activation: Charge a round-bottom flask with 3-Fluoro-5-nitrobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature (RT) for 5 minutes.

- Coupling: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.
- Amine Addition: Add Cyclohexylamine (1.1 eq) dropwise.
- Reaction: Stir at RT for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
 - Checkpoint: The starting acid peak (MW 185) should disappear; Product peak (MW 266, $[M+H]^+$ 267) should emerge.
- Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (to remove excess amine), sat. NaHCO_3 (to remove unreacted acid), and Brine.
- Purification: Dry organic layer over Na_2SO_4 , filter, and concentrate. If necessary, purify via flash chromatography (SiO_2 , 0-40% EtOAc in Hexanes).



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Figure 2: HATU-mediated synthesis workflow ensuring high fidelity amide formation.[1]

Strategic Application: The SNAr Scaffold

The true value of **N-Cyclohexyl-3-fluoro-5-nitrobenzamide** is its reactivity profile.[1] It serves as a "branch point" intermediate.

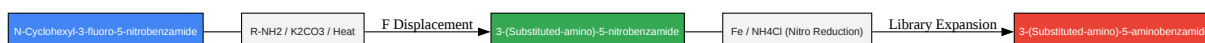
Mechanism: Regio-Selective SNAr

The Fluorine atom at position 3 is activated by the electron-withdrawing Nitro group at position 5 (and the amide at position 1).[1] This allows for Nucleophilic Aromatic Substitution (SNAr).

- Reaction: Displacement of Fluorine by secondary amines, alkoxides, or thiols.
- Condition: Heating (60–90°C) in DMSO or DMF with excess base (K₂CO₃).
- Result: Creation of a 3-amino-5-nitrobenzamide library.

Divergent Synthesis Pathway

Once the SNAr is complete, the Nitro group can be reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline, providing a handle for further derivatization (Ureas, Sulfonamides).



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Figure 3: Divergent synthesis strategy utilizing the activated Fluorine for library generation.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures are expected:

- ¹H NMR (DMSO-d₆):
 - Amide NH: Doublet/Broad Singlet ~8.5 ppm.

- Aromatic Protons: Three distinct signals in the 7.8–8.5 ppm range (coupling patterns reflecting meta relationships).
- Cyclohexyl: Multiplets at 1.1–1.9 ppm (10H) and a single methine proton (~3.8 ppm).
- LCMS:
 - Positive Mode: $[M+H]^+ = 267.1$.
 - UV Purity: >95% at 254 nm.

References

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Sources

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